
Niobium potassium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium potassium fluoride is an inorganic compound with the chemical formula K2NbF7. It is a white, water-soluble salt that plays a significant role in the field of inorganic chemistry. This compound is often used in the separation of niobium from tantalum, which are typically found together in ores such as columbite . The separation process is crucial due to the similar chemical properties of niobium and tantalum.
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium potassium fluoride can be synthesized by dissolving niobium pentoxide (Nb2O5) in a solution of potassium bifluoride (KHF2) in 40% hydrofluoric acid. The reaction proceeds as follows: [ \text{Nb}_2\text{O}_5 + 4 \text{KHF}_2 + 6 \text{HF} \rightarrow 2 \text{K}_2\text{NbF}_7 + 5 \text{H}_2\text{O} ] This method ensures the formation of a pure compound with high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of molten salt electrolysis. This process is preferred due to its efficiency and lower energy consumption compared to traditional methods. The electrolysis is carried out in a fluoride-chloride molten salt mixture, which facilitates the reduction of niobium ions to metallic niobium .
Chemical Reactions Analysis
Types of Reactions: Niobium potassium fluoride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to metallic niobium through electrolysis in a molten salt medium.
Oxidation: It can be oxidized to form niobium pentoxide (Nb2O5).
Substitution: The fluoride ions in the compound can be substituted with other halides under specific conditions.
Common Reagents and Conditions:
Reduction: Electrolysis in a molten salt mixture (e.g., LiF-NaF-KF) at high temperatures.
Oxidation: Exposure to oxygen or air at elevated temperatures.
Substitution: Reaction with other halide salts in a suitable solvent.
Major Products Formed:
Reduction: Metallic niobium.
Oxidation: Niobium pentoxide (Nb2O5).
Substitution: Various niobium halides depending on the substituting halide.
Scientific Research Applications
Niobium potassium fluoride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of niobium potassium fluoride involves its ability to undergo redox reactions, which are crucial for its applications in catalysis and material synthesis. The compound’s fluoride ions play a significant role in stabilizing the niobium ions during these reactions, allowing for efficient electron transfer and reaction kinetics .
Comparison with Similar Compounds
Potassium heptafluoroniobate (K2NbF7): Similar in structure and used in the separation of niobium and tantalum.
Niobium pentoxide (Nb2O5): An oxidation product of niobium potassium fluoride, used in various industrial applications.
Niobium chloride (NbCl5): Another niobium halide with different reactivity and applications.
Uniqueness: this compound is unique due to its high solubility in water and its role in the efficient separation of niobium from tantalum. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
F7K2Nb |
|---|---|
Molecular Weight |
304.092 g/mol |
IUPAC Name |
dipotassium;heptafluoroniobium(2-) |
InChI |
InChI=1S/7FH.2K.Nb/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 |
InChI Key |
FTPUNAWAGWERLA-UHFFFAOYSA-G |
Canonical SMILES |
F[Nb-2](F)(F)(F)(F)(F)F.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


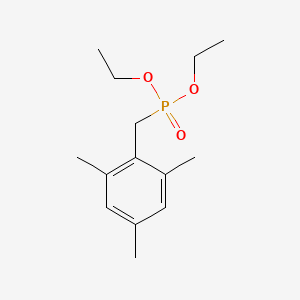
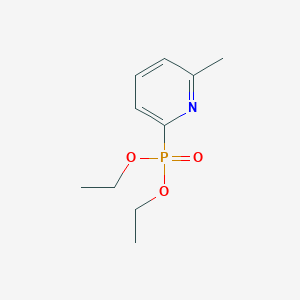
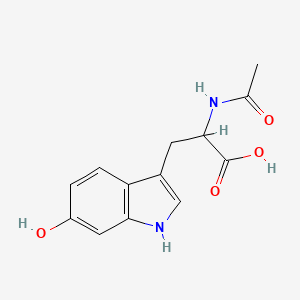
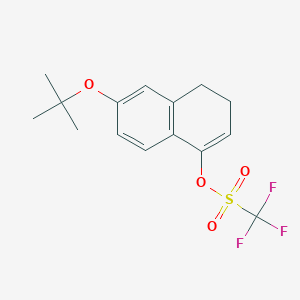
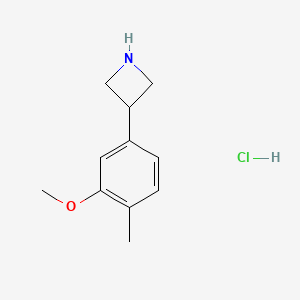
![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
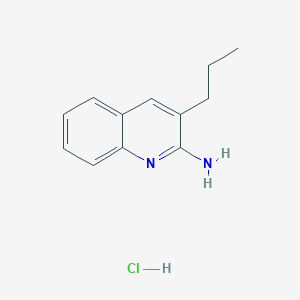
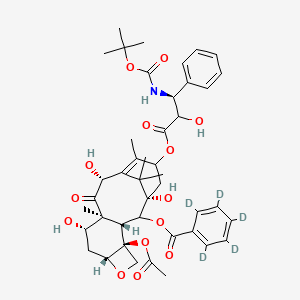

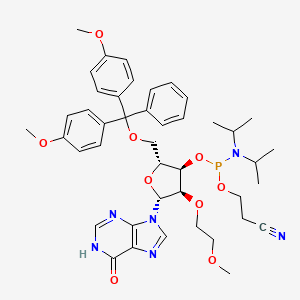
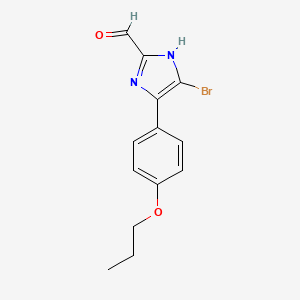
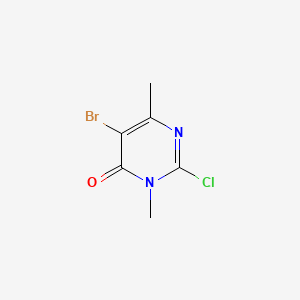
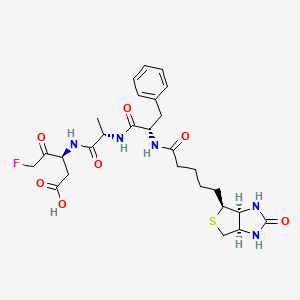
![5-Chloro-8-iodo-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13710177.png)
